![molecular formula C15H18BrN3O2S B2491624 1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200780-09-0](/img/structure/B2491624.png)
1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves various strategies, including nucleophilic aromatic substitution and condensation reactions. For instance, the facile synthesis of biaryl pyrazole sulfonamide derivatives has been reported, emphasizing the effect of substituting the -CO group with the -SO2 group in the aminopiperidine region, although this led to the loss of CB1 receptor antagonism in one case (Srivastava et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a sulfonamide derivative was studied, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their involvement in the formation of novel heterocycles, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, showcasing their versatility in organic synthesis (Ammar et al., 2004).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystallization in the monoclinic system and the chair conformation of the piperidine ring are notable physical characteristics (Naveen et al., 2015).
科学的研究の応用
Cytochrome P450 Inhibition
1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has implications in the study of cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. Understanding the inhibition and selectivity of CYP isoforms is vital for predicting drug-drug interactions, and sulfonamide compounds, related to the structure of the compound , play a significant role in this aspect. Selective inhibitors for various CYP isoforms have been identified, contributing to the precise phenotyping of drug metabolism pathways and minimizing adverse drug interactions (Khojasteh et al., 2011).
Sulfonamide Applications
Sulfonamides, a class of compounds including 1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, have broad applications. They are used as antiviral, anticancer agents, and in drugs for Alzheimer’s disease. The significance of primary sulfonamides in the pharmaceutical industry is evident from their extensive use in drugs treating conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Anti-fungal and Anti-cancer Activities
The compound could be structurally related to molecules with antifungal and anticancer activities. Specific molecular structures, including pyrazole derivatives, have shown potential in targeting pathogenic fungi like Fusarium oxysporum. Moreover, the structural motif of piperidine, as seen in the compound, is a common feature in synthetic molecules exhibiting anticancer properties (Kaddouri et al., 2022).
Pharmacophore Studies
The presence of piperidine and pyrazole structures in the compound suggests its relevance in pharmacophore studies. Such structures are involved in synthesizing new agents with binding affinity at receptors like D2-like receptors, essential in neurological and psychiatric conditions (Sikazwe et al., 2009).
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEHQGPWXVXZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。